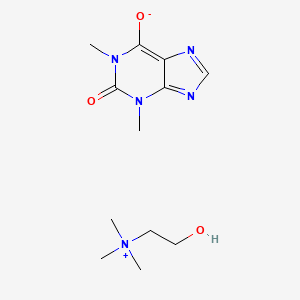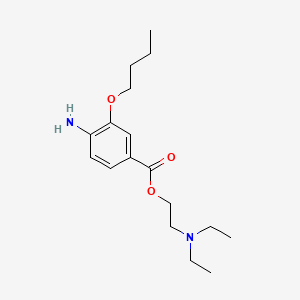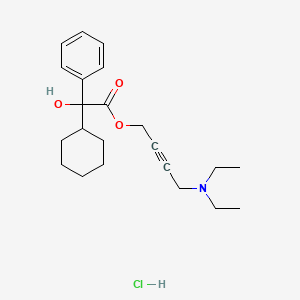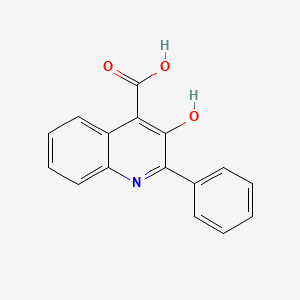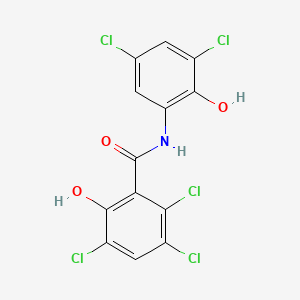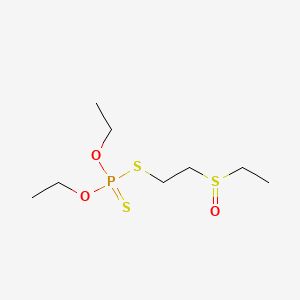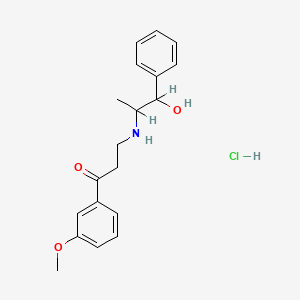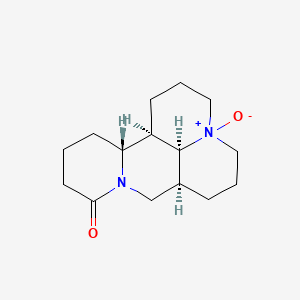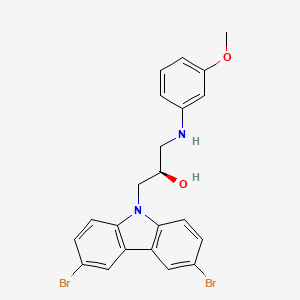
(R)-1-(3,6-dibromo-9H-carbazol-9-yl)-3-(3-methoxyphenylamino)propan-2-ol
Übersicht
Beschreibung
(R)-1-(3,6-dibromo-9H-carbazol-9-yl)-3-(3-methoxyphenylamino)propan-2-ol, or (R)-DBCM, is an organic compound with a wide range of applications in scientific research. It is a member of the carbazole family and is a versatile compound that can be used in both in vivo and in vitro experiments. As a result, (R)-DBCM has been used in a variety of scientific studies, ranging from pharmacological research to biochemical studies.
Wissenschaftliche Forschungsanwendungen
(R)-DBCM has a wide range of applications in scientific research. It has been used in both in vivo and in vitro experiments, making it a versatile compound.
In Vivo
(R)-DBCM has been used in various in vivo experiments, including studies of pharmacological and biochemical effects. For example, it has been used to study the effects of drugs on the central nervous system and to investigate the role of hormones in the regulation of metabolism. Additionally, it has been used to study the effects of environmental toxins on the immune system and to evaluate the efficacy of new therapeutic agents.
In Vitro
(R)-DBCM has also been used in various in vitro experiments, including studies of the pharmacological and biochemical effects of drugs. For example, it has been used to study the interaction between drugs and their targets, as well as to evaluate the effects of drugs on cell proliferation, apoptosis, and gene expression. Additionally, it has been used to study the effects of environmental toxins on cellular processes and to evaluate the efficacy of new therapeutic agents.
Wirkmechanismus
The mechanism of action of (R)-DBCM is not fully understood. However, it is believed to interact with various receptors in the body, including serotonin and dopamine receptors. Additionally, it is thought to modulate the activity of enzymes involved in the metabolism of drugs and other compounds.
Biologische Aktivität
(R)-DBCM has been shown to possess a variety of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer activities. Additionally, it has been shown to possess antioxidant and neuroprotective properties.
Biochemische Und Physiologische Effekte
(R)-DBCM has been shown to possess a variety of biochemical and physiological effects, including the inhibition of the activity of enzymes involved in the metabolism of drugs and other compounds. Additionally, it has been shown to modulate the activity of various receptors, including serotonin and dopamine receptors.
Vorteile Und Einschränkungen Für Laborexperimente
(R)-DBCM has a number of advantages as a compound for use in laboratory experiments. First, it is relatively easy to synthesize and purify. Additionally, it is a versatile compound that can be used in both in vivo and in vitro experiments. Finally, it has been shown to possess a variety of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer activities.
However, (R)-DBCM also has some limitations for use in laboratory experiments. First, it is not a very potent compound, and its effects may not be easily detectable in some experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
The future of (R)-DBCM is promising, as it has a wide range of applications in scientific research. Future studies should focus on further elucidating the mechanism of action of (R)-DBCM and exploring its potential therapeutic applications. Additionally, future studies should investigate the effects of (R)-DBCM on various physiological processes and evaluate its potential as an anti-cancer agent. Furthermore, future studies should explore the potential of (R)-DBCM as a drug delivery system and investigate its potential as a therapeutic agent for a variety of diseases. Finally, future studies should evaluate the safety and efficacy of (R)-DBCM in clinical trials.
Eigenschaften
IUPAC Name |
(2R)-1-(3,6-dibromocarbazol-9-yl)-3-(3-methoxyanilino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Br2N2O2/c1-28-18-4-2-3-16(11-18)25-12-17(27)13-26-21-7-5-14(23)9-19(21)20-10-15(24)6-8-22(20)26/h2-11,17,25,27H,12-13H2,1H3/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEICNUMXFWNCSJ-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC[C@H](CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601145489 | |
| Record name | (αR)-3,6-Dibromo-α-[[(3-methoxyphenyl)amino]methyl]-9H-carbazole-9-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601145489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(3,6-dibromo-9H-carbazol-9-yl)-3-((3-methoxyphenyl)amino)propan-2-ol | |
CAS RN |
1235481-41-0 | |
| Record name | (αR)-3,6-Dibromo-α-[[(3-methoxyphenyl)amino]methyl]-9H-carbazole-9-ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1235481-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αR)-3,6-Dibromo-α-[[(3-methoxyphenyl)amino]methyl]-9H-carbazole-9-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601145489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(1-methyl-3-indolyl)methylidene]-2-oxo-1H-indole-5-sulfonamide](/img/structure/B1678070.png)
